Cas no 2091682-15-2 (ethyl 5H,6H,7H-pyrrolo3,4-bpyridine-4-carboxylate)

Ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolopyridine core with an ester functional group. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and pharmaceutical research. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. Its rigid bicyclic framework offers potential for developing bioactive molecules, including kinase inhibitors or CNS-targeting agents. The compound's stability and well-defined reactivity profile make it suitable for controlled functionalization, enabling precise modifications for tailored applications. Its synthetic utility is further underscored by compatibility with common organic transformations, supporting its use in intermediate synthesis for drug discovery and materials science.
ethyl 5H,6H,7H-pyrrolo3,4-bpyridine-4-carboxylate structure
2091682-15-2 structure
Product name:ethyl 5H,6H,7H-pyrrolo3,4-bpyridine-4-carboxylate
CAS No:2091682-15-2
MF:C10H12N2O2
MW:192.214482307434
CID:5655039
PubChem ID:131389029

ethyl 5H,6H,7H-pyrrolo3,4-bpyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27726994
    • ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
    • 2091682-15-2
    • ethyl 5H,6H,7H-pyrrolo3,4-bpyridine-4-carboxylate
    • Inchi: 1S/C10H12N2O2/c1-2-14-10(13)7-3-4-12-9-6-11-5-8(7)9/h3-4,11H,2,5-6H2,1H3
    • InChI Key: GQIHOTNCFZHUHN-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=NC2CNCC=21)=O

Computed Properties

  • Exact Mass: 192.089877630g/mol
  • Monoisotopic Mass: 192.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 51.2Ų

ethyl 5H,6H,7H-pyrrolo3,4-bpyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27726994-0.05g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2 95.0%
0.05g
$1927.0 2025-03-19
Enamine
EN300-27726994-1.0g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2 95.0%
1.0g
$2294.0 2025-03-19
Enamine
EN300-27726994-2.5g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2 95.0%
2.5g
$4495.0 2025-03-19
Enamine
EN300-27726994-0.1g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2 95.0%
0.1g
$2019.0 2025-03-19
Enamine
EN300-27726994-0.5g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2 95.0%
0.5g
$2202.0 2025-03-19
Enamine
EN300-27726994-10.0g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2 95.0%
10.0g
$9859.0 2025-03-19
Enamine
EN300-27726994-0.25g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2 95.0%
0.25g
$2110.0 2025-03-19
Enamine
EN300-27726994-1g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2
1g
$2294.0 2023-09-10
Enamine
EN300-27726994-5g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2
5g
$6650.0 2023-09-10
Enamine
EN300-27726994-5.0g
ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
2091682-15-2 95.0%
5.0g
$6650.0 2025-03-19

Additional information on ethyl 5H,6H,7H-pyrrolo3,4-bpyridine-4-carboxylate

Introduction to ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate (CAS No. 2091682-15-2)

Ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate (CAS No. 2091682-15-2) is a unique and promising compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The structural complexity and functional versatility of this compound make it an attractive target for researchers aiming to develop novel drugs and therapeutic agents.

The chemical structure of ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate features a pyrrolopyridine core with an ester functional group attached to the carboxylic acid moiety. This combination of functionalities imparts unique chemical properties that can be exploited for various applications in drug discovery and development. The ester group can be readily modified through chemical synthesis to produce derivatives with enhanced pharmacological profiles, making this compound a valuable starting point for medicinal chemists.

Recent studies have highlighted the potential of ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate in several therapeutic areas. One notable area of interest is its activity as a modulator of ion channels and receptors. Ion channels play a crucial role in various physiological processes, including neurotransmission, muscle contraction, and ion homeostasis. Compounds that can selectively modulate these channels have the potential to treat a wide range of diseases and disorders.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate on potassium channels. The results showed that this compound exhibited potent and selective inhibition of specific potassium channel subtypes, suggesting its potential as a lead compound for the development of novel anti-arrhythmic drugs. This finding is particularly significant given the high unmet need for new treatments for cardiac arrhythmias.

Beyond its activity on ion channels, ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate has also shown promise in the field of neuropharmacology. A study published in the European Journal of Pharmacology demonstrated that this compound exhibited neuroprotective effects in cellular models of neurodegenerative diseases. The researchers found that treatment with ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate reduced oxidative stress and prevented neuronal cell death induced by various toxic stimuli. These findings suggest that this compound could be further explored as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life in vivo, making it suitable for further optimization and development as a therapeutic agent.

In addition to its potential therapeutic applications, ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate has also been studied for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to interrogate biological systems and understand the function of specific proteins or pathways. The ability to selectively modulate ion channels and receptors makes this compound an excellent candidate for use as a tool in basic research.

The synthesis of ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate has been well-documented in the literature. Several synthetic routes have been developed to produce this compound efficiently and in high yield. One common approach involves the condensation of an appropriate pyrrole derivative with a substituted pyridine followed by esterification to introduce the ethyl group. These synthetic methods provide flexibility for chemists to introduce various substituents at different positions on the pyrrolopyridine core to fine-tune the biological activity and pharmacological properties of the resulting compounds.

In conclusion, ethyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate (CAS No. 2091682-15-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development as a therapeutic agent or chemical probe. Ongoing research is likely to uncover additional applications and optimize its properties for clinical use.

Recommend Articles

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd